molecular formula C18H17N3O6 B3124443 Methyl 2-(benzoylamino)-3-{[(4-nitrobenzyl)oxy]imino}propanoate CAS No. 318284-55-8

Methyl 2-(benzoylamino)-3-{[(4-nitrobenzyl)oxy]imino}propanoate

Cat. No.: B3124443
CAS No.: 318284-55-8
M. Wt: 371.3 g/mol
InChI Key: RYBDGPZAUQWHPT-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(3-Methylbenzoyl)hydrazinyl)-4-oxobutanoic acid is a hydrazide derivative featuring a 3-methylbenzoyl group linked to a succinic acid backbone via a hydrazinyl bridge. This compound belongs to a class of molecules designed as soluble epoxide hydrolase (sEH) inhibitors, which are critical in modulating inflammation and cardiovascular diseases .

Synthesis and Physical Properties
The compound is synthesized through condensation reactions between substituted benzoyl hydrazides and succinic anhydride, yielding crystalline products with melting points around 160–185°C. Spectroscopic data (IR, NMR) confirm characteristic peaks for NH (3273–3312 cm⁻¹), C=O (1661–1702 cm⁻¹), and carboxylic acid (broad ~3200 cm⁻¹) groups .

Molecular docking studies reveal that the hydrazide scaffold forms hydrogen bonds with catalytic pocket residues (Tyr383, Asp335), enhancing binding affinity .

Properties

IUPAC Name

methyl (3E)-2-benzamido-3-[(4-nitrophenyl)methoxyimino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6/c1-26-18(23)16(20-17(22)14-5-3-2-4-6-14)11-19-27-12-13-7-9-15(10-8-13)21(24)25/h2-11,16H,12H2,1H3,(H,20,22)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBDGPZAUQWHPT-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=NOCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(/C=N/OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-(benzoylamino)-3-{[(4-nitrobenzyl)oxy]imino}propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoylamino Group: This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced through a nucleophilic substitution reaction using 4-nitrobenzyl bromide.

    Formation of the Oxime Ester: The final step involves the reaction of the intermediate with hydroxylamine to form the oxime ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using flow chemistry techniques to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Methyl 2-(benzoylamino)-3-{[(4-nitrobenzyl)oxy]imino}propanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The oxime ester can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The benzoylamino group can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other acyl groups.

Common reagents used in these reactions include hydrogen gas, lithium aluminum hydride, and various acyl chlorides. Major products formed from these reactions include amines, substituted benzoylamino derivatives, and reduced oxime esters .

Scientific Research Applications

Methyl 2-(benzoylamino)-3-{[(4-nitrobenzyl)oxy]imino}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(benzoylamino)-3-{[(4-nitrobenzyl)oxy]imino}propanoate involves its interaction with specific molecular targets. The nitrobenzyl group can undergo photolytic cleavage, releasing reactive intermediates that can interact with biological molecules. The benzoylamino group may interact with enzymes or receptors, modulating their activity. The oxime ester can act as a prodrug, releasing the active compound upon hydrolysis .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The biological activity of these compounds is highly sensitive to substituents on the benzoyl group:

Compound Name Substituent sEH Inhibition (%) Melting Point (°C) Molecular Weight (g/mol) Key Interactions
4-(2-(4-(4-chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid (6c) 4-Cl 72 160–185 370 (M+1) H-bonds with Tyr383, Asp335
4-(2-(4-(4-methylbenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid (6d) 4-CH₃ Not reported 160 370 (M+1) Moderate activity
4-[2-(4-methoxyphenyl)acetyl]hydrazinyl-4-oxobutanoic acid 4-OCH₃ Not reported N/A 280.28 No docking data
4-{2-[(2,4-dichlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid 2,4-Cl Not reported N/A 335.14 Potential steric hindrance

Key Observations :

  • Electron-withdrawing groups (e.g., Cl) enhance inhibitory activity by stabilizing hydrogen bonds within the sEH active site. Compound 6c (72% inhibition) outperforms methyl-substituted analogs, likely due to stronger dipole interactions .
  • Electron-donating groups (e.g., CH₃, OCH₃) may reduce potency by destabilizing enzyme-ligand interactions.

Role of the Hydrazinyl Linker

The hydrazinyl group (-NH-NH-) is critical for sEH inhibition:

  • Hydrogen bonding : The NH groups form dual hydrogen bonds with catalytic residues (Tyr466, Leu408), as seen in docking studies of 6c .
  • Rigidity : Compared to flexible alkyl chains (e.g., in AUDA), the hydrazinyl bridge provides conformational restraint, optimizing binding orientation .

Carboxylic Acid Functionality

The terminal carboxylic acid group enhances water solubility and mimics endogenous substrates of sEH. Analogs lacking this group (e.g., methyl esters in ) show reduced solubility and bioavailability .

Biological Activity

Methyl 2-(benzoylamino)-3-{[(4-nitrobenzyl)oxy]imino}propanoate is a complex organic compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C18H17N3O6C_{18}H_{17}N_{3}O_{6} with a CAS number of 318284-55-8. It features a benzoylamino group, a nitrobenzyl group, and an oxime ester, which contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Photolytic Cleavage : The nitrobenzyl group can undergo photolytic cleavage, generating reactive intermediates that may interact with biological macromolecules.
  • Enzyme Modulation : The benzoylamino group may interact with specific enzymes or receptors, potentially altering their activity.
  • Prodrug Activity : The oxime ester can act as a prodrug, releasing active compounds upon hydrolysis, which may enhance its therapeutic effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antiviral Properties : Preliminary studies suggest potential antiviral effects, making it a candidate for further exploration in antiviral drug development.
  • Antibacterial Activity : The compound has shown promise in exhibiting antibacterial properties against certain pathogens.
  • Cytotoxic Effects : In vitro studies have indicated that this compound can induce cytotoxicity in specific cancer cell lines, suggesting potential applications in cancer therapy.

Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones, particularly against Gram-positive bacteria.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis18

Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects on human cancer cell lines. The compound demonstrated dose-dependent cytotoxicity.

Concentration (µM)Cell Viability (%)
1080
2565
5040

Comparative Analysis with Similar Compounds

A comparative analysis shows how this compound compares with structurally similar compounds:

Compound NameAntibacterial ActivityCytotoxicity Level
This compoundHighModerate
Methyl 2-(benzoylamino)-3-{[(4-methoxybenzyl)oxy]imino}propanoateModerateLow
Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoateLowHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(benzoylamino)-3-{[(4-nitrobenzyl)oxy]imino}propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(benzoylamino)-3-{[(4-nitrobenzyl)oxy]imino}propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.